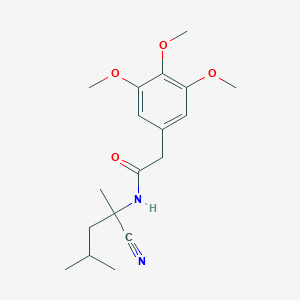![molecular formula C20H17ClN6O B2424123 N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide CAS No. 890939-21-6](/img/structure/B2424123.png)
N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[3,4-d]pyrimidines are a class of nitrogen-containing heterocyclic compounds that are widely distributed in nature, including in amino acids, purines, and pyrimidines . They are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purines .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to encompass pharmacological potential as antiviral, antimicrobial, and antitumor agents . The synthesis of these compounds is often done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines includes a fused nitrogen-containing heterocyclic ring system . The chemical composition of purine is related to pyrazolopyrimidine .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can be synthesized via the formation of pyrazol-3-one substrates . They can also be synthesized using Cu (I) catalyzed click reaction .Scientific Research Applications
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, which include N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide, demonstrate affinity for A1 adenosine receptors. Research has explored various derivatives of this compound for their potential receptor affinity. One study found that specific substitutions at N1 and N5 positions of pyrazolo[3,4-d]pyrimidines enhanced their overall activity at these receptors (Harden, Quinn, & Scammells, 1991).
Antitumor Activity
Several studies have investigated the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study synthesized a series of these compounds and evaluated their efficacy against human breast adenocarcinoma cells, finding some derivatives exhibiting mild to moderate antitumor activity (El-Morsy, El-Sayed, & Abulkhair, 2017). Another research effort synthesized new pyrazolo[3,4-d]pyrimidines and tested their antitumor activity on 60 different cell lines, identifying specific compounds with potent antitumor activity (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidines have also been explored for their antimicrobial potential. One study synthesized novel derivatives and evaluated their antimicrobial activity, with some compounds demonstrating significant inhibitory effects against pathogens (Hafez, El-Gazzar, & Al-Hussain, 2016).
Xanthine Oxidase Inhibitory Activity
The inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives on xanthine oxidase, an enzyme involved in purine metabolism, has been studied. Specific derivatives were found to be potent inhibitors, potentially relevant for treating conditions like gout (Kobayashi, 1973).
Herbicidal Activity
Research into the herbicidal activity of pyrazolo[3,4-d]pyrimidines has shown that some derivatives can effectively inhibit the growth of various plants, suggesting potential applications in agriculture (Luo, Zhao, Zheng, & Wang, 2017).
Anti-Inflammatory and Ulcerogenicity Studies
Pyrazolo[3,4-d]pyrimidines have also been synthesized and evaluated for their anti-inflammatory properties. Some derivatives exhibited significant anti-inflammatory activity with minimal ulcerogenic effects, indicating potential as safer anti-inflammatory drugs (El-Tombary, 2013).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide” is not available, it’s important to note that pyrazolo[3,4-d]pyrimidines have been studied for their potential as anticancer agents . As with any chemical compound, appropriate safety measures should be taken when handling.
Future Directions
Properties
IUPAC Name |
N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c21-15-7-9-16(10-8-15)27-20-17(12-24-27)19(22-13-23-20)26-25-18(28)11-6-14-4-2-1-3-5-14/h1-5,7-10,12-13H,6,11H2,(H,25,28)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGWFEDVUUSIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2424041.png)
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424042.png)
![2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2424045.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2424046.png)


![N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2424049.png)
![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2424051.png)

![1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2424055.png)
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole](/img/structure/B2424058.png)

![6-[2-(4-fluorophenyl)-2-oxoethyl]-8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2424061.png)
![N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2424062.png)
